molecular formula C24H27NO6 B557683 Fmoc-D-Glu(OtBu)-OH CAS No. 104091-08-9

Fmoc-D-Glu(OtBu)-OH

Cat. No. B557683
M. Wt: 425,5*18,01 g/mole
InChI Key: OTKXCALUHMPIGM-HXUWFJFHSA-N
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Description

Fmoc-D-Glu(OtBu)-OH is widely used as a building block in peptide synthesis for the protection of amine groups . It is a standard reagent for coupling glutamic acid into peptide sequences . It is also used as a protective structural unit for introducing glutamate into peptides .


Synthesis Analysis

Fmoc-D-Glu(OtBu)-OH is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Glu(OtBu)-OH is C24H27NO6 . Its molecular weight is 425.47 g/mol .


Chemical Reactions Analysis

Fmoc-D-Glu(OtBu)-OH is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Physical And Chemical Properties Analysis

Fmoc-D-Glu(OtBu)-OH is a white powder . Its melting point is between 86-96 °C . The optical activity is [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-D-Glu(OtBu)-OH is commonly used in the field of peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal D-glutamic acid amino-acid residue by Fmoc SPPS .
    • The method of application involves solid-phase peptide synthesis (SPPS), a common procedure for the production of peptides. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymeric support .
    • The outcomes of this process are peptides that can be used in various biological and medical research applications. The exact results would depend on the specific peptides being synthesized .
  • Proteomics Research

    • Fmoc-D-Glu(OtBu)-OH is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • In proteomics research, Fmoc-D-Glu(OtBu)-OH can be used to synthesize specific peptides for study. The exact methods of application would depend on the specific research being conducted .
    • The results of this research can lead to a better understanding of protein function and interaction, disease mechanisms, and can contribute to the development of new therapeutics .
  • Synthesis of cis-substituted cyclopropane carboxylic acids

    • Fmoc-D-Glu(OtBu)-OH can be used in the synthesis of cis-substituted cyclopropane carboxylic acids . This is a process in the field of organic chemistry .
    • The method involves C-H activation of cyclopropane carboxamides using a Pd catalyst . The exact procedures and parameters would depend on the specific synthesis being conducted .
    • The outcome of this process is the production of cis-substituted cyclopropane carboxylic acids, which can be used in various chemical reactions .
  • Preparation of Resins for Solid Phase Peptide Synthesis (SPPS)

    • Fmoc-D-Glu(OtBu)-OH is used in the preparation of resins for Solid Phase Peptide Synthesis (SPPS) . This is a process in the field of biochemistry .
    • The method involves attaching Fmoc-D-Glu(OtBu)-OH to a resin, creating a pre-loaded resin for the synthesis of peptide acids .
    • The outcome of this process is the production of resins that can be used in SPPS, facilitating the synthesis of peptides .
  • Synthesis of cis-substituted cyclopropane carboxylic acids

    • Fmoc-D-Glu(OtBu)-OH can be used in the synthesis of cis-substituted cyclopropane carboxylic acids . This is a process in the field of organic chemistry .
    • The method involves C-H activation of cyclopropane carboxamides using a Pd catalyst . The exact procedures and parameters would depend on the specific synthesis being conducted .
    • The outcome of this process is the production of cis-substituted cyclopropane carboxylic acids, which can be used in various chemical reactions .
  • Preparation of Resins for Solid Phase Peptide Synthesis (SPPS)

    • Fmoc-D-Glu(OtBu)-OH is used in the preparation of resins for Solid Phase Peptide Synthesis (SPPS) . This is a process in the field of biochemistry .
    • The method involves attaching Fmoc-D-Glu(OtBu)-OH to a resin, creating a pre-loaded resin for the synthesis of peptide acids .
    • The outcome of this process is the production of resins that can be used in SPPS, facilitating the synthesis of peptides .

Safety And Hazards

For safety and hazards information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

As a key reagent in peptide synthesis, Fmoc-D-Glu(OtBu)-OH will continue to play a crucial role in the development of new peptides and proteins. Its use in the synthesis of cis-substituted cyclopropane carboxylic acids also opens up new possibilities for the development of novel organic compounds .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427037
Record name Fmoc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu(OtBu)-OH

CAS RN

104091-08-9
Record name Fmoc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Huang, GH Joe, SR Choi, SN Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
Peptide nucleic acids (PNAs) developed in the last decades, are particularly promising clue compounds of nucleic acid mimics, in which the natural sugar-phosphate backbone has …
Number of citations: 9 koreascience.kr
SS Huang, X Wang, Y Zhang, A Doke… - The …, 2014 - Wiley Online Library
BACKGROUND Prostate specific membrane antigen (PSMA) is overexpressed in prostate cancer and in tumor vasculature. Small molecule based inhibitors of PSMA have promised to …
Number of citations: 67 onlinelibrary.wiley.com
J Lee, JH Griffin, TI Nicas - The Journal of organic chemistry, 1996 - ACS Publications
An efficient solid-phase method for the total synthesis of bacitracin A is reported. This work was undertaken in order to provide a general means of probing the intriguing mode of action …
Number of citations: 59 pubs.acs.org
V Caciagli, F Cardinali, F Bonelli… - Journal of Peptide …, 1998 - Wiley Online Library
A preparative method for the preparation of large peptides is described. An advantageous theoretical weight of peptide/weight of starting resin ratio (tP w /R w ) of about 0.3 was …
Number of citations: 10 onlinelibrary.wiley.com
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com
NM Grob, S Schmid, R Schibli, M Behe… - Journal of medicinal …, 2020 - ACS Publications
The insertion of single 1,4-disubstituted 1,2,3-triazoles as metabolically stable bioisosteres of trans-amide bonds (triazole scan) was recently applied to the 177 Lu-labeled tumor-…
Number of citations: 20 pubs.acs.org
SA Herr, SS Gardeen, PS Low, R Shi - Free Radical Biology and Medicine, 2022 - Elsevier
Oxidative stress has been shown to play a critical pathogenic role in functional loss after spinal cord injury (SCI). As a direct result of oxidative stress, lipid peroxidation-derived …
Number of citations: 10 www.sciencedirect.com
KB Jensen, TM Braxmeier, M Demarcus… - … A European Journal, 2002 - Wiley Online Library
A library of “tweezer” receptors, incorporating a guanidinium “head group” and two peptide derived side arms has been prepared on the solid‐phase using an orthogonally protected …
AC Ross, SMK McKinnie… - Journal of the American …, 2012 - ACS Publications
Lantibiotic peptides are potent antimicrobial compounds produced by Gram-positive bacteria. They can be used in food preservation, and some also show potential for clinical …
Number of citations: 64 pubs.acs.org
T Tarragó, R Prades, C Pallara, V Llorente-Cortés - 2020 - digital.csic.es
The present invention relates to compounds having pharmacological activity in the treatment of vascular cholesterol accumulation, plasma low-density lipoproteins (LDL) abnormal …
Number of citations: 0 digital.csic.es

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